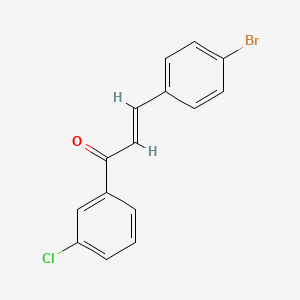
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
説明
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 4'-bromo-3'-chloro chalcone, is a chemical compound with potential applications in scientific research. This molecule belongs to the family of chalcones, which are natural products with diverse pharmacological properties. In
作用機序
The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. One of the proposed mechanisms is the inhibition of cell proliferation and induction of apoptosis through the activation of caspase enzymes. Another mechanism is the modulation of signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. Moreover, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been shown to interact with various proteins and enzymes, such as tubulin, topoisomerase, and acetylcholinesterase, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this molecule has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the prevention of chronic diseases. At higher concentrations, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been found to induce cytotoxicity and DNA damage, which may be exploited for cancer therapy. Moreover, this molecule has been investigated for its potential to modulate the activity of enzymes involved in neurotransmission, such as acetylcholinesterase, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages for lab experiments, such as its relative ease of synthesis, low cost, and diverse biological activities. Moreover, this molecule has been shown to exhibit selective cytotoxicity towards cancer cells, which makes it a promising candidate for anticancer drug development. However, there are also limitations to the use of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one in lab experiments, such as its potential toxicity towards normal cells and its limited solubility in aqueous solutions. Therefore, further studies are needed to optimize the conditions for the use of this molecule in scientific research.
将来の方向性
There are several future directions for the research on (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. One direction is to investigate the molecular mechanisms underlying its biological activities, such as the interaction with specific enzymes and proteins. Another direction is to explore the potential of this molecule as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Moreover, further studies are needed to optimize the synthesis method and improve the pharmacological properties of (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, such as its solubility and bioavailability. Finally, the development of novel derivatives and analogs of this molecule may lead to the discovery of more potent and selective compounds with diverse pharmacological activities.
科学的研究の応用
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Moreover, (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been found to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as a chemotherapeutic agent. In addition, this molecule has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, due to its ability to modulate the activity of enzymes involved in the pathogenesis of these disorders.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWMXEGITWCFEO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



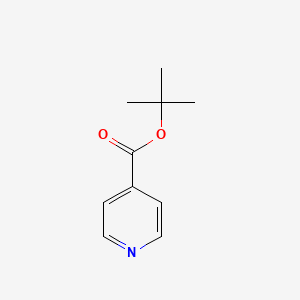
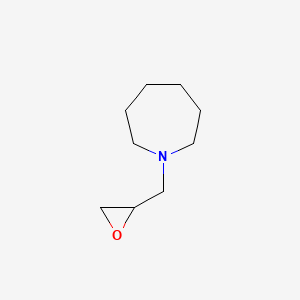
![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)
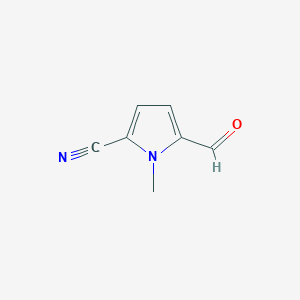
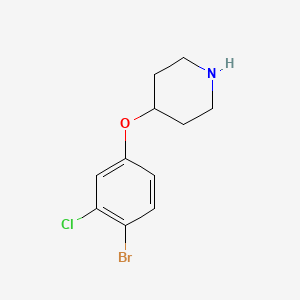
![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)
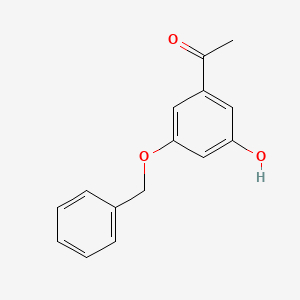
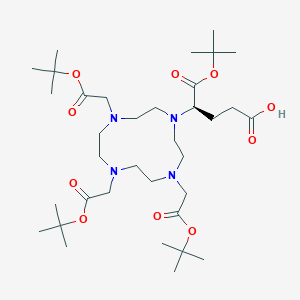
![Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide](/img/structure/B3156083.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B3156106.png)
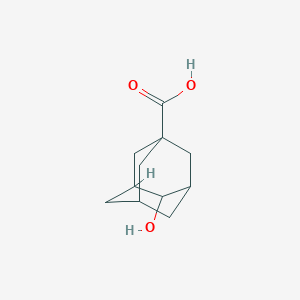

![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)